molecular formula C5H2F3N3 B12960658 1-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile

1-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile

Cat. No.: B12960658
M. Wt: 161.08 g/mol
InChI Key: ULTQQVSYLNVYFB-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile is a chemical compound with the following structural formula:

CF3C(CN)N=C\text{CF}_3\text{C}(\text{CN})\text{N}=\text{C} CF3​C(CN)N=C

It contains a trifluoromethyl group (CF₃) attached to a pyrazole ring. This compound has gained significance due to its applications in pharmaceuticals, agrochemicals, and materials .

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of 1-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile. One common method involves the reaction of 3,5-dichloropyrazole with trifluoroacetonitrile in the presence of a base (such as potassium carbonate) to yield the desired compound.

Reaction Conditions::
  • Reactants: 3,5-dichloropyrazole, trifluoroacetonitrile
  • Base: Potassium carbonate (K₂CO₃)
  • Solvent: Acetonitrile or DMF (dimethylformamide)
  • Temperature: Typically performed at reflux temperature (around 80-100°C)

Industrial Production:: Industrial-scale production methods may involve modifications of the above synthetic route, optimization of reaction conditions, and purification steps.

Chemical Reactions Analysis

1-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile can undergo various reactions:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.

    Oxidation and Reduction: The compound may undergo oxidation or reduction processes, leading to different derivatives.

    Common Reagents: Reagents like strong bases, nucleophiles, and oxidizing agents are used in these reactions.

Scientific Research Applications

1-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile finds applications in:

    Medicinal Chemistry: It serves as a scaffold for designing bioactive molecules, especially in drug discovery.

    Agrochemicals: Used in the development of pesticides and herbicides.

    Materials Science: Incorporation into polymers or materials with specific properties.

Mechanism of Action

The exact mechanism of action depends on the specific application. In drug development, it may interact with biological targets (e.g., enzymes, receptors) or modulate cellular pathways.

Comparison with Similar Compounds

While 1-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile is unique due to its trifluoromethyl group, similar compounds include:

    1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester:

    1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one:

    1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide:

Properties

Molecular Formula

C5H2F3N3

Molecular Weight

161.08 g/mol

IUPAC Name

1-(trifluoromethyl)pyrazole-3-carbonitrile

InChI

InChI=1S/C5H2F3N3/c6-5(7,8)11-2-1-4(3-9)10-11/h1-2H

InChI Key

ULTQQVSYLNVYFB-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1C#N)C(F)(F)F

Origin of Product

United States

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